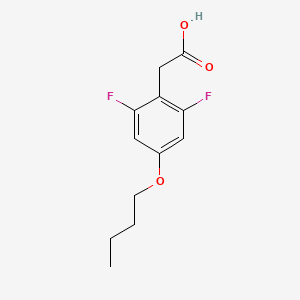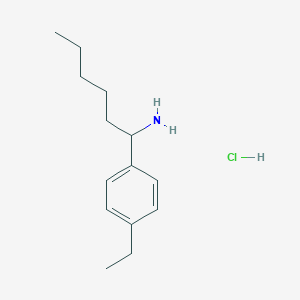![molecular formula C12H13ClF3N3 B1446950 5-Ethyl-1-[4-(Trifluormethyl)phenyl]-1H-pyrazol-4-amin-Hydrochlorid CAS No. 1795509-80-6](/img/structure/B1446950.png)
5-Ethyl-1-[4-(Trifluormethyl)phenyl]-1H-pyrazol-4-amin-Hydrochlorid
Übersicht
Beschreibung
The compound “5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with an ethyl group at the 5-position and a 4-(trifluoromethyl)phenyl group at the 1-position . The presence of the trifluoromethyl group could potentially impart interesting properties to this compound, as trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a heterocyclic aromatic ring containing two nitrogen atoms . The trifluoromethyl group attached to the phenyl ring is a strong electron-withdrawing group, which could influence the electronic properties of the molecule.Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung dient als Zwischenprodukt bei der Synthese verschiedener organischer Moleküle. Ihre benzylische Position ist besonders reaktiv, wodurch radikalische Bromierungen und nukleophile Substitutionsreaktionen möglich sind . Diese Reaktivität kann genutzt werden, um eine Vielzahl von Derivaten mit potenziellen Anwendungen in der medizinischen Chemie und Materialwissenschaft zu erzeugen.
Kristallographische Studien
Die Kristallstruktur von Derivaten dieser Verbindung wurde mit Hilfe der Röntgenkristallographie bestimmt, was Einblicke in die Molekülgeometrie und die elektronische Struktur liefert . Diese Studien sind entscheidend für das Verständnis der Reaktivität und Interaktion der Verbindung mit anderen Molekülen, was für die Entwicklung neuer Medikamente und Materialien unerlässlich ist.
Entwicklung von Insektiziden
Eine der bemerkenswerten Anwendungen dieser Verbindung ist die Synthese des Insektizids Fipronil . Das Vorhandensein der Trifluormethylgruppe verstärkt die insektiziden Eigenschaften und macht sie zu einem wertvollen Zwischenprodukt für die Entwicklung neuer Pestizide mit verbesserten Wirkungsgraden und Sicherheitsprofilen.
Fluoreszenzanwendungen
Derivate dieser Verbindung haben aufgrund ihrer starren Molekülstruktur Potenzial in Fluoreszenzanwendungen gezeigt . Diese Eigenschaft kann bei der Entwicklung fluoreszierender Sonden für die biologische Bildgebung genutzt werden, die bei der Untersuchung zellulärer Prozesse und Diagnostik helfen können.
Forschung zu PET-Bildgebungsmitteln
Die Verbindung wurde auf ihre Wirksamkeit als PET-Bildgebungsmittel untersucht. Diese Anwendung ist im Bereich der medizinischen Diagnostik von Bedeutung, wo sie zur Visualisierung und Messung biologischer Prozesse in vivo eingesetzt werden kann, um die Diagnose und Überwachung von Krankheiten zu unterstützen.
Pharmazeutische Entwicklung
Die Derivate der Verbindung wurden bei der Synthese von Pharmazeutika wie Pexidartinib verwendet, einem von der FDA zugelassenen Medikament zur Behandlung bestimmter Tumorarten . Die Trifluormethylgruppe spielt eine Schlüsselrolle bei der pharmakologischen Aktivität dieser Medikamente, was diese Verbindung zu einem wertvollen Baustein in der Wirkstoffforschung macht.
Zukünftige Richtungen
Pyrazole derivatives, including those with trifluoromethyl groups, continue to be of interest in medicinal chemistry and drug discovery due to their wide range of biological activities . Future research could focus on synthesizing and testing similar compounds to explore their potential as therapeutic agents.
Biochemische Analyse
Biochemical Properties
5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and affecting its catalytic activity .
Cellular Effects
The effects of 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown potential changes in cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit specific enzymes in a pathway, leading to an accumulation of upstream metabolites and a decrease in downstream products .
Transport and Distribution
The transport and distribution of 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments. The compound may be actively transported across cell membranes or passively diffuse depending on its chemical properties .
Subcellular Localization
The subcellular localization of 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Eigenschaften
IUPAC Name |
5-ethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c1-2-11-10(16)7-17-18(11)9-5-3-8(4-6-9)12(13,14)15;/h3-7H,2,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEXDTPUKWMEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


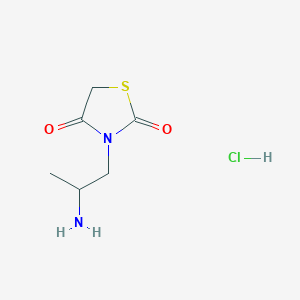

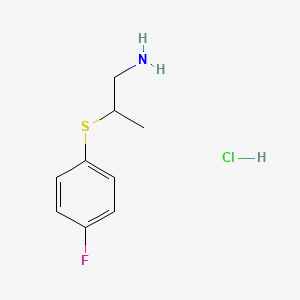
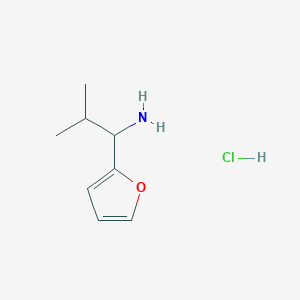




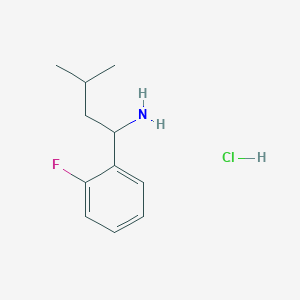
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)
